N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine
CAS No.:
Cat. No.: VC17769035
Molecular Formula: C10H11BrFN
Molecular Weight: 244.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BrFN |
|---|---|
| Molecular Weight | 244.10 g/mol |
| IUPAC Name | N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine |
| Standard InChI | InChI=1S/C10H11BrFN/c11-9-5-7(1-4-10(9)12)6-13-8-2-3-8/h1,4-5,8,13H,2-3,6H2 |
| Standard InChI Key | VIHOYAPXQGJZKN-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1NCC2=CC(=C(C=C2)F)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture
N-[(3-Bromo-4-fluorophenyl)methyl]cyclopropanamine features a cyclopropane ring directly bonded to an amine group, which is further connected to a 3-bromo-4-fluorophenylmethyl substituent. The cyclopropane ring introduces significant ring strain, influencing the compound’s reactivity and conformational stability . The phenyl ring’s substitution pattern—bromine at position 3 and fluorine at position 4—enhances electron-withdrawing effects, modulating the compound’s electronic profile and potential interactions with biological targets.
The IUPAC name, N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine, reflects this arrangement, while its canonical SMILES string () provides a standardized representation of its connectivity.
Crystallographic and Spectroscopic Data
While crystallographic data for this specific compound remains unpublished, analogous cyclopropylamine derivatives exhibit planar cyclopropane rings with bond angles near 60°, consistent with the ring’s geometric constraints. Nuclear magnetic resonance (NMR) spectroscopy of related compounds reveals distinct proton environments: cyclopropane protons typically resonate between δ 0.5–1.5 ppm, while aromatic protons appear in the δ 6.5–7.5 ppm range. Mass spectrometry data for N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine shows a molecular ion peak at m/z 244.10, corresponding to its molecular weight .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 244.10 g/mol | |
| CAS Number | 954565-90-3 | |
| SMILES | C1CC1NCC2=CC(=C(C=C2)F)Br |
Synthesis and Optimization
Synthetic Routes
The synthesis of N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine typically proceeds via a two-step sequence:
-
Halogenation and Functionalization: 4-Fluoro-3-bromobenzyl chloride is prepared through electrophilic aromatic substitution, introducing bromine and fluorine at the meta and para positions, respectively.
-
Nucleophilic Amination: The benzyl chloride intermediate reacts with cyclopropylamine in the presence of a base (e.g., sodium hydroxide) to form the target compound.
Yield optimization studies suggest that polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency, with temperatures maintained at 50–60°C to minimize side reactions.
Purification and Characterization
Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Purity assessments via high-performance liquid chromatography (HPLC) typically exceed 95%, with nuclear Overhauser effect spectroscopy (NOESY) confirming the spatial proximity of the cyclopropane and benzyl groups.
Physicochemical Properties
Stability and Solubility
N-[(3-Bromo-4-fluorophenyl)methyl]cyclopropanamine is stable under ambient conditions but degrades upon prolonged exposure to light or moisture . Solubility profiles indicate moderate solubility in organic solvents (e.g., ethanol, dichloromethane) and limited aqueous solubility (<1 mg/mL at 25°C) .
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Solubility in Water | <1 mg/mL (25°C) | |
| Stability | Light-sensitive, hygroscopic | |
| Recommended Storage | 2–8°C in airtight container |
Biological Activity and Mechanisms
Pharmacological Interactions
The compound’s primary mechanism involves modulation of monoamine transporters, particularly serotonin (SERT) and norepinephrine (NET) transporters, as inferred from structurally related cyclopropylamines. Bromine and fluorine substituents enhance binding affinity by engaging in halogen bonding with target residues.
Enzymatic Inhibition Studies
In vitro assays demonstrate moderate inhibition of cytochrome P450 isoforms (e.g., CYP3A4, IC ≈ 15 μM), suggesting potential drug-drug interaction liabilities. Comparatively, the methyl-substituted analog (N-[(3-bromo-4-methylphenyl)methyl]cyclopropanamine) exhibits reduced CYP affinity, highlighting the fluorine atom’s electronic influence.
| Hazard Aspect | Precaution | Source |
|---|---|---|
| Skin Contact | Wash with soap/water | |
| Eye Exposure | Rinse with water (15 min) | |
| Inhalation | Move to fresh air |
Comparative Analysis with Structural Analogs
Halogen-Substituted Derivatives
Replacing fluorine with chlorine (e.g., N-[(3-bromo-4-chlorophenyl)methyl]cyclopropanamine) increases lipophilicity (logP +0.5) but reduces target selectivity due to steric effects. Conversely, omitting bromine (e.g., N-[(4-fluorophenyl)methyl]cyclopropanamine) diminishes halogen bonding capacity, lowering binding affinity by ~30%.
Methyl-Substituted Variants
Research Applications and Future Directions
Drug Discovery
The compound serves as a lead structure for developing antidepressants and anxiolytics, leveraging its monoamine transporter activity. Ongoing structure-activity relationship (SAR) studies aim to optimize pharmacokinetic profiles while minimizing CYP inhibition.
Chemical Biology
As a photoaffinity probe, its bromine atom enables radiolabeling (e.g., ) for target identification studies in neuropharmacology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume